Ethanol-1,1-d2

Übersicht

Beschreibung

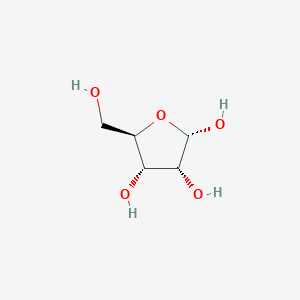

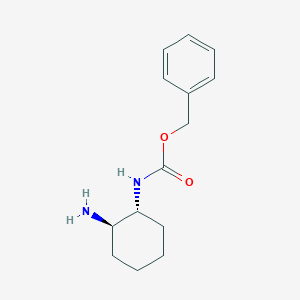

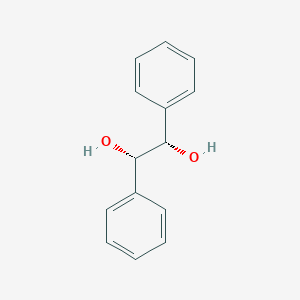

Ethanol-1,1-d2, also known as Ethyl-1,1-d2 alcohol, is a variant of ethanol where two of the hydrogen atoms are replaced with deuterium (D), an isotope of hydrogen . The molecular formula of Ethanol-1,1-d2 is C2H4D2O .

Synthesis Analysis

The synthesis of Ethanol-1,1-d2 involves increasing the pressure of D2 to 50 bar and raising the temperature to 70° C while stirring at 500 rpm with a magnetic stirrer . After 16 hours, the reaction mixture is cooled, and the autoclave is purged with N2 .

Molecular Structure Analysis

The molecular structure of Ethanol-1,1-d2 consists of two carbon atoms, four hydrogen atoms, two deuterium atoms, and one oxygen atom . The structure can be represented as CH3CD2OH .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Ethanol-1,1-d2 is often used in chemical synthesis . Its unique properties make it a valuable component in the creation of various compounds. The presence of deuterium atoms allows for the study of reaction mechanisms and pathways in synthetic chemistry .

Biotechnology

In the field of biotechnology, Ethanol-1,1-d2 has significant relevance. It is one of the most important products of primary metabolism . The biotechnology of ethanol covers the most advanced developments among classical methods as well as more unconventional techniques .

Renewable Resource

Ethanol-1,1-d2 is gaining importance as a renewable resource . With the increasing focus on sustainability and green technology, the use of ethanol as a renewable resource is being explored in various applications .

Energy Production

Ethanol-1,1-d2 is also being studied for its potential in energy production . As a biofuel, it could provide a sustainable and environmentally friendly alternative to fossil fuels .

Catalytic Processes

Recent advances in technologies have highlighted the role of Ethanol-1,1-d2 in catalytic processes . It’s being used in the hydrogenation of CO2 to form ethanol products from syngas .

Industrial Applications

In industrial applications, Ethanol-1,1-d2 is used in the production of various products . Its properties make it a valuable component in the manufacturing process .

Wirkmechanismus

Target of Action

Ethanol-1,1-d2, also known as 1,1-dideuterioethanol, is a deuterated form of ethanol. Its primary targets are similar to those of ethanol, which include various neurotransmitter receptors in the central nervous system. These targets include GABA (gamma-aminobutyric acid) receptors , glutamate receptors , and dopamine receptors . The interaction with these receptors influences the release and reuptake of neurotransmitters, affecting neuronal communication and leading to the psychoactive effects associated with ethanol.

Mode of Action

Ethanol-1,1-d2 interacts with its targets in a similar manner to ethanol. It enhances the function of GABA receptors, leading to an inhibitory effect on neuronal activity. Conversely, it inhibits the function of glutamate receptors, reducing excitatory neurotransmission . Furthermore, ethanol influences dopamine signaling, contributing to the rewarding and addictive properties of alcohol .

Biochemical Pathways

The metabolism of Ethanol-1,1-d2 involves similar biochemical pathways as ethanol. The primary pathway is the alcohol dehydrogenase pathway located in the cytosol of cells, which converts ethanol to acetaldehyde. Another significant pathway is the microsomal ethanol-oxidizing system located in the endoplasmic reticulum, which also metabolizes ethanol. Additionally, the enzyme catalase , located in peroxisomes, can metabolize a small amount of ethanol .

Pharmacokinetics

The pharmacokinetics of Ethanol-1,1-d2 is expected to be similar to that of ethanol. Ethanol is rapidly absorbed from the gastrointestinal tract and distributed throughout the body. It is primarily metabolized in the liver, with a small amount excreted unchanged in the breath and urine . The rate of ethanol metabolism can be influenced by various factors, including genetic variations in the enzymes involved in its metabolism .

Result of Action

The molecular and cellular effects of Ethanol-1,1-d2 action are likely to be similar to those of ethanol. These effects include changes in neuronal activity due to altered neurotransmitter signaling, leading to the psychoactive effects associated with alcohol. Chronic use can lead to adaptations in the brain that contribute to tolerance, dependence, and the risk of withdrawal symptoms upon cessation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethanol-1,1-d2. These factors include the individual’s genetic background, age, and lifestyle factors such as diet and concurrent use of other substances . For example, genetic variations can influence the activity of the enzymes involved in ethanol metabolism, affecting the individual’s response to alcohol . Age and lifestyle factors can also influence the pharmacokinetics and pharmacodynamics of ethanol .

Safety and Hazards

Eigenschaften

IUPAC Name |

1,1-dideuterioethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQSCWFLJHTTHZ-CBTSVUPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80171808 | |

| Record name | Ethanol-1,1-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

48.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethanol-1,1-d2 | |

CAS RN |

1859-09-2 | |

| Record name | Ethan-1,1-d2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1859-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol-1,1-d2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001859092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol-1,1-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1859-09-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is significant about the low-temperature behavior of Ethanol-1,1-d2 within the clathrate of Dianin's compound?

A1: At temperatures below 25 K, Ethanol-1,1-d2 molecules become immobile within the cages formed by Dianin's compound []. This immobility allows researchers to determine the bond directions of the deuterium atoms using deuteron nuclear magnetic resonance (NMR) spectroscopy. This information is crucial for understanding the precise orientation of the ethanol molecules within the clathrate structure.

Q2: How does deuterium substitution in Ethanol-1,1-d2 help researchers study the dynamics of guest molecules within clathrates?

A2: Replacing the hydrogen atoms on the first carbon of ethanol with deuterium creates a useful probe for NMR studies. By analyzing the changes in the deuteron NMR spectra across a range of temperatures, researchers can track the motion of the ethanol molecules within the Dianin's compound cages []. This technique helps elucidate the complex dynamics of the guest molecules, including different types of motions and their associated energy barriers.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.